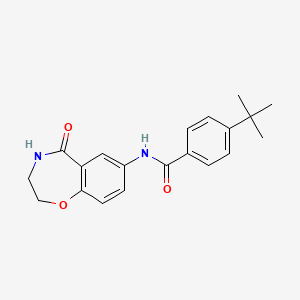

4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Description

This compound belongs to the 1,4-benzoxazepine class, characterized by a fused benzoxazepin-5-one core. The structure includes a tert-butyl substituent on the benzamide moiety and an amide linkage at the 7-position of the benzoxazepin ring. The tert-butyl group confers high lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller substituents .

Properties

IUPAC Name |

4-tert-butyl-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-20(2,3)14-6-4-13(5-7-14)18(23)22-15-8-9-17-16(12-15)19(24)21-10-11-25-17/h4-9,12H,10-11H2,1-3H3,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCODZGWBOFRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzoxazepine ring followed by the introduction of the tert-butyl and benzamide groups. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional oxygen-containing functional groups.

Reduction: This reaction can reduce the oxo group to a hydroxyl group.

Substitution: This reaction can replace one functional group with another, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: It may have potential as a bioactive molecule for studying enzyme interactions or cellular pathways.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

*Estimated based on structural similarity to BI96213.

Key Observations

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound likely increases lipophilicity compared to ethoxy (BI96214) or methyl (V018-3538) substituents. This could improve blood-brain barrier penetration but may reduce aqueous solubility .

Electronic and Steric Modifications :

- Halogenated analogs (e.g., V018-3538 with Cl and F) may enhance target binding through halogen bonds but increase molecular weight and toxicity risks .

- Sulfonamide derivatives (BF37402) offer distinct hydrogen-bonding profiles compared to benzamide-linked compounds, influencing receptor interactions .

Synthetic Accessibility :

- Yields for compounds (66–71%) suggest that bulky substituents (e.g., dibenzyl) may complicate synthesis compared to simpler groups like methyl or ethoxy .

Research Implications

- Drug Design : The tert-butyl group in the target compound could optimize pharmacokinetics but requires balancing with solubility enhancers (e.g., polar substituents).

- Structural Diversity : The benzoxazepin core accommodates varied substituents, enabling tailored modifications for therapeutic applications .

Biological Activity

4-tert-butyl-N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a compound of interest due to its potential therapeutic applications. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 290.36 g/mol. The compound features a benzamide structure and a tetrahydrobenzoxazepine moiety which may contribute to its biological activity.

Preliminary studies suggest that this compound may exhibit activity through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

- Receptor Interaction : The compound may interact with various receptors, influencing neurotransmitter systems and other physiological processes.

Anticancer Activity

Research indicates that this compound has demonstrated anticancer properties in vitro. A study conducted on cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Reduced proliferation |

| HeLa (Cervical) | 12 | Induced apoptosis |

| A549 (Lung) | 20 | Inhibited migration |

Neuroprotective Effects

In neuropharmacological studies, the compound has been evaluated for its neuroprotective effects against oxidative stress. It was found to enhance cell survival in neuronal cultures exposed to neurotoxic agents.

Case Studies

- Study on MCF-7 Cells : A research team investigated the effects of the compound on MCF-7 breast cancer cells. They reported that treatment with the compound resulted in a significant decrease in cell viability and increased markers for apoptosis. The study concluded that this compound could be a potential candidate for breast cancer therapy.

- Neuroprotection in Animal Models : In vivo studies using rodent models demonstrated that administration of the compound prior to inducing oxidative stress resulted in improved cognitive function and reduced neuronal damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.